4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine
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Overview
Description
4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a bromobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine typically involves multiple steps One common route starts with the preparation of the piperidine derivative, which is then coupled with a bromobenzenesulfonyl group
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromobenzenesulfonyl group.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
[1-(4-bromobenzenesulfonyl)piperidin-4-yl]methanol: A similar compound with a hydroxyl group instead of a methoxy group.
Piperidine derivatives: Various piperidine derivatives with different substituents on the piperidine ring.
Uniqueness
4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is unique due to its combination of a piperidine ring, a pyrimidine ring, and a bromobenzenesulfonyl group. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-[[1-(2-bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3S/c1-13-10-17(20-12-19-13)24-11-14-6-8-21(9-7-14)25(22,23)16-5-3-2-4-15(16)18/h2-5,10,12,14H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVYIRNFBKZMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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